1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by (Rathod & Solanki, 2018) focused on the synthesis of similar pyrimidine derivatives, highlighting methods for their preparation and characterization. The research emphasizes the importance of these compounds in medicinal chemistry.
Structural Analysis
- Research by (Swamy et al., 2013) examined isomorphous structures of related compounds, demonstrating the chlorine-methyl exchange rule in their formation. This study contributes to understanding the structural aspects of similar heterocyclic compounds.
Cytotoxic Properties
- A study by (Mansour et al., 2020) explored the synthesis of new cytotoxic heterocyclic compounds, revealing potential therapeutic applications of similar compounds in cancer treatment.
Enzyme Inhibitory Activity
- (Cetin et al., 2021) studied thiophene-based heterocyclic compounds for their enzyme inhibitory activities, indicating the potential for similar compounds to act as enzyme inhibitors.
Antimicrobial Evaluation
- Research by (Talupur et al., 2021) involved the synthesis and antimicrobial evaluation of thiophene-2-carboxamides, suggesting the antimicrobial potential of similar heterocyclic compounds.
Antiviral Activity
- (Attaby et al., 2006) and (Tantawy et al., 2012) investigated compounds with similar structures for their antiviral activities, highlighting the potential of such compounds in developing antiviral therapies.
Green Synthesis
- The work of (Sowmya et al., 2018) on the green synthesis of thiophenyl pyrazoles and isoxazoles underlines the importance of eco-friendly methods in the synthesis of similar compounds.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtype . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these targets, leading to their activation and subsequent changes in the cellular processes .
Biochemical Pathways
The activation of GIRK1/2 channels affects the potassium ion flow across the cell membrane, which is a crucial aspect of cellular excitability . This can influence various physiological processes and potential therapeutic targets, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK1/2 channels by the compound can lead to changes in cellular excitability . This can have various molecular and cellular effects, potentially influencing numerous physiological processes and disease states .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-phenyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-20-17(22(27)23-15-6-3-2-4-7-15)12-18(19-8-5-10-30-19)24-21(20)26(25-14)16-9-11-31(28,29)13-16/h2-8,10,12,16H,9,11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPKSMJZCQMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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